2-Fluoro-4,5-dimethoxybenzonitrile

Purity GC Quality Control

2-Fluoro-4,5-dimethoxybenzonitrile (CAS 119396-88-2) is a high-purity (≥98% GC) fluorinated aromatic nitrile. Its unique ortho-fluorine substitution blocks metabolic hydroxylation at the 2-position, enabling the synthesis of metabolically stable drug candidates. The defined 141–145°C melting point and solid-state stability ensure easy handling for polymer and analytical standard applications. Selecting this exact regioisomer is essential for reproducible cross-coupling yields and GLP-compliant toxicology studies.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
CAS No. 119396-88-2
Cat. No. B054203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4,5-dimethoxybenzonitrile
CAS119396-88-2
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C#N)F)OC
InChIInChI=1S/C9H8FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3
InChIKeyQZKGCLSVCWWARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Fluoro-4,5-dimethoxybenzonitrile (CAS 119396-88-2) for Specialized Organic Synthesis


2-Fluoro-4,5-dimethoxybenzonitrile (CAS 119396-88-2) is a fluorinated aromatic nitrile with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.17 g/mol . It is characterized by a fluorine substituent ortho to the nitrile group and two methoxy groups in the 4- and 5-positions, classifying it within the fluorobenzonitrile and dimethoxybenzene families . This substitution pattern imparts a unique reactivity profile that is distinct from non-fluorinated analogs, making it a valuable intermediate in the synthesis of complex organic molecules, particularly those requiring enhanced metabolic stability or altered electronic properties .

Why 2-Fluoro-4,5-dimethoxybenzonitrile Cannot Be Casually Replaced by Other Fluorobenzonitriles


The specific substitution pattern of 2-fluoro-4,5-dimethoxybenzonitrile, with fluorine at the ortho position relative to the nitrile and methoxy groups at the 4- and 5-positions, creates a unique steric and electronic environment that is not replicated by other regioisomers or non-fluorinated analogs . This arrangement directly influences key properties such as melting point, purity profile, and chemical reactivity in cross-coupling reactions . Generic substitution with other fluorobenzonitriles, such as 4-fluoro-3,5-dimethoxybenzonitrile or simple 4-fluorobenzonitrile, would alter reaction kinetics, yield, and product purity due to differences in electron-withdrawing effects and steric hindrance around the reactive sites [1]. Therefore, procurement of this exact compound is essential for maintaining reproducible synthetic outcomes and meeting the stringent quality standards of pharmaceutical and agrochemical development .

Quantitative Evidence for Selecting 2-Fluoro-4,5-dimethoxybenzonitrile (CAS 119396-88-2) over Analogs


Higher Certified Purity (≥98% GC) Compared to 4,5-Dimethoxybenzonitrile (Typically 97%)

2-Fluoro-4,5-dimethoxybenzonitrile is commercially available with a certified purity of ≥98.0% by GC analysis, a specification that is consistently reported across multiple reputable vendors . In contrast, its non-fluorinated parent compound, 4,5-dimethoxybenzonitrile, is typically offered at a lower standard purity of 97% . This 1% difference in certified purity, while seemingly small, translates to a significant reduction in the level of unknown impurities (from up to 3% down to ≤2%), which is critical for achieving reproducible yields in multi-step syntheses and for meeting the stringent impurity profiles required for pharmaceutical intermediates .

Purity GC Quality Control

Melting Point Elevation (141-145°C) Relative to 4,5-Dimethoxybenzonitrile (100-102°C) as an Indicator of Enhanced Crystalline Stability

The melting point range of 2-fluoro-4,5-dimethoxybenzonitrile is consistently reported between 141°C and 145°C across multiple sources . This is significantly higher than the 100-102°C melting point of its non-fluorinated analog, 4,5-dimethoxybenzonitrile . The 40-43°C increase is a direct consequence of the introduction of the fluorine atom, which enhances intermolecular interactions (such as C-H···F hydrogen bonding) within the crystal lattice, leading to improved thermal stability and ease of handling as a solid. This higher melting point also facilitates purification via recrystallization and simplifies storage and dispensing in a laboratory or pilot plant setting.

Melting Point Crystallinity Stability

Enhanced Metabolic Stability Due to Fluorination at the Ortho Position

The strategic placement of a fluorine atom at the ortho position relative to the nitrile group in 2-fluoro-4,5-dimethoxybenzonitrile is a well-established approach in medicinal chemistry for blocking cytochrome P450-mediated oxidative metabolism . While direct in vivo data for this specific compound is limited, class-level evidence from fluorinated aromatics indicates that ortho-fluorination can increase metabolic half-life by 2- to 5-fold compared to the non-fluorinated analog, primarily by preventing hydroxylation at the 2-position [1]. This metabolic stabilization is a key driver for selecting this compound over 4,5-dimethoxybenzonitrile when designing drug candidates that require prolonged exposure or reduced clearance.

Fluorination Metabolic Stability Drug Design

Best Research and Industrial Applications for 2-Fluoro-4,5-dimethoxybenzonitrile (CAS 119396-88-2)


Synthesis of Metabolically Stable Pharmaceutical Intermediates

The ortho-fluorine substitution in 2-fluoro-4,5-dimethoxybenzonitrile directly addresses a common metabolic liability in drug candidates: oxidative hydroxylation at the 2-position . This compound is therefore ideal for constructing core scaffolds in neurological and anti-inflammatory drug discovery programs where improved metabolic stability and extended half-life are critical for achieving target pharmacokinetic profiles. The ≥98% purity ensures that subsequent synthetic steps, such as amide couplings or Suzuki-Miyaura cross-couplings, proceed with minimal side-product formation, a requirement for GLP toxicology studies .

Preparation of Advanced Materials and Fluorinated Polymers

The high melting point and solid-state stability of 2-fluoro-4,5-dimethoxybenzonitrile make it a robust monomer for the synthesis of fluorinated polyimides and polyamides . Its 141-145°C melting point simplifies handling and purification prior to polymerization, and the fluorine substituent contributes to the final polymer's enhanced chemical resistance and thermal stability, properties that are valued in high-performance coatings and aerospace materials. The compound's ≥98% purity is crucial for achieving high molecular weight polymers with reproducible properties .

Reference Standard for Analytical Method Development

The well-defined melting point (141-145°C) and high purity (≥98% GC) of 2-fluoro-4,5-dimethoxybenzonitrile render it an excellent candidate for use as a reference standard in HPLC and GC-MS method development . Its distinct chromatographic behavior, a direct result of its unique substitution pattern, allows for its use as a retention time marker or internal standard in the quantification of structurally related fluorinated aromatic compounds in complex mixtures, ensuring the accuracy and precision of analytical assays in quality control laboratories.

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